molecular formula C6H6N4O B092402 7-Methylhypoxanthine CAS No. 1006-08-2

7-Methylhypoxanthine

Cat. No. B092402
CAS RN: 1006-08-2
M. Wt: 150.14 g/mol
InChI Key: CBQMKYHLDADRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylhypoxanthine (7-MX) is a caffeine metabolite that has been studied for its potential in preventing myopia and eye elongation in animals and humans. It is known to work by blocking adenosine receptors in the posterior part of the eye and increasing the concentration of scleral collagen, which may counteract the myopia-enhancing effects of low ambient lighting . 7-MX is also a key intermediate in the biosynthesis of caffeine in plants, particularly in tea leaves, where it is methylated to form theobromine and subsequently caffeine .

Synthesis Analysis

The biosynthesis of 7-MX in tea plants involves methyltransferase activities that transfer methyl groups from S-adenosylmethionine to 7-MX to produce theobromine, which is then further methylated to form caffeine . In the laboratory, selective N-7 alkylation of 3-methylhypoxanthine has been used to synthesize various derivatives, including the marine natural product malonganenone J .

Molecular Structure Analysis

7-MX is a methylxanthine, a group of compounds derived from the purine base xanthine. The molecular structure of 7-MX is characterized by a methyl group at the 7th position of the xanthine molecule. The structure of methylxanthines is crucial for their bioactivity, and slight modifications can lead to significant changes in their pharmacological properties .

Chemical Reactions Analysis

7-MX can undergo various chemical reactions, including alkylation, which has been used to synthesize different derivatives. For instance, 7-MX can be alkylated at the N-7 position to produce dialkylated purines . The reactivity of 7-MX towards different reagents and its role as a substrate or inhibitor for enzymes like xanthine oxidase has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-MX have been studied in the context of its solubility, reactivity, and interaction with other molecules. For example, the solubility of 7-MX derivatives in organic solvents has been improved by synthesizing 8-alkyl derivatives, which retain the electronic and tautomeric properties of the unsubstituted compounds . The identification of 7-MX in cacao products was achieved using high-performance liquid chromatography, demonstrating its presence in common dietary sources .

Safety and Toxicity Analysis

The safety and toxicity of 7-MX have been evaluated in sub-chronic and chronic toxicity studies. It was found to be safe with no mortality or signs of toxicity at various doses, in contrast to other methylxanthines like caffeine and theobromine . Additionally, genotoxic and mutagenic potential studies have shown that 7-MX does not cause significant DNA damage or mutations, indicating its non-genotoxic and non-mutagenic nature .

Scientific Research Applications

  • Selective N-7 Alkylation of 3-Methylhypoxanthine : This study demonstrates the reaction of 3-methylhypoxanthine with various alkyl halides under basic conditions, leading to the synthesis of malonganenone J, a marine natural product, through selective N-7 alkylation of 3-methylhypoxanthine (Jafari Chamgordani, Paulsen, & Gundersen, 2016).

  • Methylated 7-Deazahypoxanthines as Regiochemical Probes of Xanthine Oxidase : This research explored the oxidation of 7-deazahypoxanthine by cow's milk xanthine oxidase and identified its inhibitory impact on the enzymatic reaction, highlighting its potential in probing the structural requirements of ligand binding (Rosemeyer & Seela, 1983).

  • Detection of 9-Methylhypoxanthine Tetrad by Electrospray Ionization Mass Spectrometry : The study focused on the formation of stable cluster ion tetrads by 9-methylhypoxanthine, a contrast to hypoxanthine, as detected by electrospray ionization mass spectrometry (Frańska & Łabędzka, 2012).

  • Synthesis of Purine Derivatives : Research in 1967 on the methylation of 2-chloro-7-methylhypoxanthine led to the discovery of isomers like 2-chloro-3,7-dimethylhypoxanthine, contributing to the understanding of purine chemistry (Ovcharova & Golovchinskaya, 1967).

  • Increased Concentration of 7-Methylguanine and 1-Methylhypoxanthine in Urine of Rats Bearing Yoshida Tumour : This study noted an increased excretion of methylated purines in rats with Yoshida Tumour, indicating their role as non-specific cancer markers (Hanski & Stehlik, 1980).

  • Effects of 7-Methylxanthine on Deprivation Myopia and Retinal Dopamine Release in Chickens : Investigating 7-methylxanthine's effects on myopia, this study found it did not inhibit deprivation myopia in chickens and had only minor effects on choroidal thickness and retinal dopamine (Liu, Schaeffel, Trier, & Feldkaemper, 2019).

  • Adenosine Receptor Antagonist, 7-Methylxanthine, Alters Emmetropizing Responses in Infant Macaques : This research demonstrated that 7-methylxanthine can reduce axial myopia produced by hyperopic defocus and induce hyperopia in control eyes, suggesting its therapeutic potential in slowing myopia progression (Hung et al., 2018).

Safety And Hazards

According to the safety data sheet, 7-Methylxanthine can be harmful if swallowed . It is advised to avoid dust formation and to use personal protective equipment as required .

Future Directions

The most efficient method for the production of 7-methylxanthine from caffeine to date has been reported, which uses a mixed culture of E. coli strains . This process constitutes a significant advancement in the field and opens up new possibilities for future research .

properties

IUPAC Name

7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMKYHLDADRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143419
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Methylhypoxanthine

CAS RN

1006-08-2
Record name 1,7-Dihydro-7-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 1,7-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylhypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylhypoxanthine
Reactant of Route 2
Reactant of Route 2
7-Methylhypoxanthine
Reactant of Route 3
7-Methylhypoxanthine
Reactant of Route 4
7-Methylhypoxanthine
Reactant of Route 5
7-Methylhypoxanthine
Reactant of Route 6
7-Methylhypoxanthine

Citations

For This Compound
141
Citations
E Kulikowska, A Bzowska, J Wierzchowski… - Biochimica et Biophysica …, 1986 - Elsevier
… The corresponding bases, 7-methylguanine and 7-methylhypoxanthine, are neither substrates in the reverse, synthetic reaction, nor inhibitors of the phosphorolysis reaction. Both …
Number of citations: 108 www.sciencedirect.com
TA Krenitsky, R Papaioannou, GB Elion - Journal of Biological Chemistry, 1969 - Elsevier
Hypoxanthine phosphoribosyltransferase (inosine monophosphate:pyrophosphate phosphoribosyltransferase EC 2.4.2.8) has been purified 50-fold from an acid-treated lysate of …
Number of citations: 300 www.sciencedirect.com
FL Lam, JC Parham - The Journal of Organic Chemistry, 1973 - ACS Publications
… and l-hydroxy-7methylhypoxanthine is reported. Two types of … neutral species of l-hydroxy-7-methylhypoxanthine occurs … product was slowly converted to 7-methylhypoxanthine (9), …
Number of citations: 11 pubs.acs.org
J Lin, C Yu, S Peng, I Akiyama, K Li… - The Journal of …, 1980 - ACS Publications
… In 9-methylhypoxanthine the n3 orbital is stabilized relative to the n3 orbital in 7methylhypoxanthine and has an ionization potential of 11.28 eV. Similarly in 9-methylguaninethe n3 …
Number of citations: 150 pubs.acs.org
IM Ovcharova, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1967 - Springer
… the methylation of 2-ethoxy7-methylhypoxanthine* to give 2-ethoxy… 7-methylhypoxanthine could be methylated both in the 1 and 3 position, as also could 2-ethoxy-7-methylhypoxanthine…
Number of citations: 3 link.springer.com
JW Jones, RK Robins - Journal of the American Chemical Society, 1962 - ACS Publications
… verified by unambiguous ¡synthesis of 7,9-dimethylhypoxanthine from 7methylhypoxanthine (III)19 and 9-methylhypoxanthine (I)21 by methylation with methyl ^-toluenesulfonate in …
Number of citations: 135 pubs.acs.org
A Bzowska - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 2002 - Elsevier
… studied, including 7-methylguanine and 7-methylhypoxanthine, bind at least 3 orders of … and hypoxanthine, but not 7-methylguanine and 7-methylhypoxanthine, and (iii) dual function of …
Number of citations: 54 www.sciencedirect.com
RN Prasad, RK Robins - Journal of the American Chemical …, 1957 - ACS Publications
… 6-chloro-7-methylpurine (VI) from 7methylhypoxanthine (V) was … a new route to the preparation of 7-methylhypoxanthine (V). … heated with formamide gave 7methylhypoxanthine (V) in 50-…
Number of citations: 87 pubs.acs.org
WH Bradshaw, HA Barker - Journal of Biological Chemistry, 1960 - Elsevier
Materials and Methods Chemicals-Commercially available organic compounds were obtained from the indicated sources as follows: guanine, xanthine, inosine, santhosine, and …
Number of citations: 99 www.sciencedirect.com
MJ Nowak, K Szczepaniak, A Barski… - … für Naturforschung C, 1978 - degruyter.com
… This is unequivocal evidence for the existence of both 7-methylhypoxanthine and 9-ethyl hypoxanthine (and by inference inosine) in the 6 -keto form in the gas phase, as previously …
Number of citations: 118 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.